(2-sec-Butyloxyphenyl)Zinc bromide
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Overview
Description
(2-sec-Butyloxyphenyl)Zinc bromide is an organozinc compound with the molecular formula C10H13BrOZn. It is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and versatility in various chemical reactions, making it an essential tool in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-sec-Butyloxyphenyl)Zinc bromide can be synthesized through the reaction of 2-sec-butyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of 2-sec-butyloxyphenyl bromide in THF.
- Addition of zinc powder to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and more controlled conditions to ensure high yield and purity. The process would include:
- Use of high-purity reagents and solvents.
- Precise control of reaction temperature and time.
- Efficient separation and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-sec-Butyloxyphenyl)Zinc bromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: It is commonly used in substitution reactions where the zinc atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield phenolic compounds.
- Reduction can produce hydrocarbons or alcohols.
- Substitution reactions can result in various substituted aromatic compounds.
Scientific Research Applications
(2-sec-Butyloxyphenyl)Zinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: It finds applications in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (2-sec-Butyloxyphenyl)Zinc bromide involves its ability to act as a nucleophile in various chemical reactions. The zinc atom in the compound can coordinate with electrophilic centers, facilitating the formation of new bonds. This coordination often leads to the activation of the aromatic ring, making it more reactive towards other reagents. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- (2-tert-Butoxyphenyl)Zinc bromide
- (2-sec-Butyloxyphenyl)Zinc chloride
- (2-sec-Butyloxyphenyl)Zinc iodide
Uniqueness
(2-sec-Butyloxyphenyl)Zinc bromide is unique due to its specific reactivity and stability compared to other similar organozinc compounds. Its sec-butyl group provides distinct steric and electronic properties, influencing its behavior in chemical reactions. This uniqueness makes it a valuable reagent in synthetic chemistry, offering different reactivity patterns and selectivity compared to its analogs.
Properties
Molecular Formula |
C10H13BrOZn |
---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
bromozinc(1+);butan-2-yloxybenzene |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-3-9(2)11-10-7-5-4-6-8-10;;/h4-7,9H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
RHUFNSKVRYYGTG-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)OC1=CC=CC=[C-]1.[Zn+]Br |
Origin of Product |
United States |
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